Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate
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Overview
Description
Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a dimethoxymethyl group, and a trifluoroethylthio group attached to a nicotinate backbone
Preparation Methods
The synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Nicotinate Backbone: The initial step involves the formation of the nicotinate backbone through a series of reactions, such as nitration, reduction, and esterification.
Introduction of Functional Groups: The cyano group, dimethoxymethyl group, and trifluoroethylthio group are introduced through specific reactions, such as nucleophilic substitution, oxidation, and thiolation.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to introduce new functional groups.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester linkage and form corresponding acids or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum.
Scientific Research Applications
Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethylthio group play crucial roles in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate can be compared with other similar compounds, such as:
Methyl 5-cyano-2-(methoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate: This compound differs by having a methoxymethyl group instead of a dimethoxymethyl group.
Methyl 5-cyano-2-(dimethoxymethyl)-6-(ethylthio)nicotinate: This compound has an ethylthio group instead of a trifluoroethylthio group.
Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)pyridine: This compound has a pyridine ring instead of a nicotinate backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
864685-30-3 |
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Molecular Formula |
C13H13F3N2O4S |
Molecular Weight |
350.32 g/mol |
IUPAC Name |
methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylsulfanyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13F3N2O4S/c1-20-11(19)8-4-7(5-17)10(23-6-13(14,15)16)18-9(8)12(21-2)22-3/h4,12H,6H2,1-3H3 |
InChI Key |
RJCBCUXDGVWEMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C(=N1)SCC(F)(F)F)C#N)C(=O)OC)OC |
Origin of Product |
United States |
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